1-Bromo-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene
Description
1-Bromo-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene is a halogenated aromatic compound with the molecular formula C7H2BrClF4O . This compound is characterized by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) attached to a benzene ring, making it a highly substituted aromatic ether.
Properties
IUPAC Name |
1-bromo-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrClF6O/c8-1-2(10)4(12)6(5(13)3(1)11)16-7(9,14)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMVDKNLVSFSBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrClF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene typically involves multiple steps, starting from a suitable benzene derivativeThe reaction conditions often require the use of strong halogenating agents and specific catalysts to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, although the multiple halogen substituents may affect the reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide (NaNH2) and other strong nucleophiles.
Electrophilic Aromatic Substitution: Reagents such as halogens (Br2, Cl2) and catalysts like iron(III) chloride (FeCl3) are used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield aminated or hydroxylated derivatives, while electrophilic aromatic substitution can introduce additional halogen atoms or other electrophiles onto the aromatic ring .
Scientific Research Applications
1-Bromo-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene has several applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene involves its interaction with molecular targets through its halogen atoms and aromatic ring. The compound can participate in various chemical reactions, such as nucleophilic and electrophilic substitutions, which can modify its structure and activity. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chloro-benzene: A simpler halogenated benzene derivative with fewer substituents.
1-Bromo-4-methoxy-benzene: Contains a methoxy group instead of the chloro(difluoro)methoxy group.
1-Bromo-2,3,5,6-tetrafluoro-benzene: Lacks the chloro(difluoro)methoxy group but has a similar fluorination pattern.
Uniqueness
1-Bromo-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene is unique due to its combination of multiple halogen atoms and the chloro(difluoro)methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Biological Activity
1-Bromo-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene (CAS No. 69452-84-2) is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article synthesizes available data on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C6BrClF4, with a molecular weight of 263.41 g/mol. Its structure features multiple fluorine atoms which confer stability and reactivity, making it an interesting candidate for biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C6BrClF4 |
| Molecular Weight | 263.41 g/mol |
| CAS Number | 69452-84-2 |
Pharmacological Effects
Research indicates that compounds containing trifluoromethyl and difluoromethoxy groups often exhibit significant biological activity. For instance, studies have shown that similar fluorinated compounds can enhance the potency of drugs targeting various biological pathways:
- Anticancer Activity : The presence of fluorine atoms in the structure can improve the interaction with biological targets such as enzymes involved in cancer proliferation. For example, fluorinated compounds have been shown to inhibit reverse transcriptase enzymes effectively, which are crucial in viral replication processes .
- Neurotransmitter Uptake Inhibition : Compounds with similar structures have demonstrated increased potency in inhibiting serotonin uptake, suggesting potential applications in treating mood disorders .
The mechanisms by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound's ability to interact with specific enzymes could lead to altered metabolic pathways.
- Receptor Modulation : Similar compounds have been noted to affect neurotransmitter receptor activity, potentially influencing synaptic transmission and neurochemical balance.
Case Studies
- Antitumor Activity : A study investigated the effects of halogenated benzene derivatives on tumor cell lines. The results indicated that certain structural modifications led to enhanced cytotoxic effects against breast cancer cells. The study highlighted the importance of the difluoromethoxy group in increasing bioavailability and efficacy .
- Neuropharmacological Studies : Research exploring the impact of fluorinated compounds on serotonin receptors revealed that modifications to the aromatic ring could significantly alter binding affinity and functional outcomes in neuronal systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
